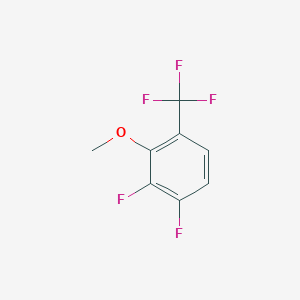

2,3-Difluoro-6-(trifluoromethyl)anisole

Description

Properties

IUPAC Name |

1,2-difluoro-3-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKOWCABHNJFFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Mediated Trifluoromethylation

A widely cited method involves the trifluoromethylation of 2,3-difluoroanisole using copper(I) trifluoromethyl complexes (CuCF₃). This reaction proceeds in dimethylformamide (DMF) at elevated temperatures (80–120°C), leveraging the electrophilic nature of the trifluoromethyl group. The mechanism likely involves the formation of a copper-aryl intermediate, followed by ligand exchange to introduce the -CF₃ moiety.

Reaction Conditions:

Decarboxylative Trifluoromethylation

An alternative approach adapts the decarboxylative method reported by Liang et al., where aryl aldehydes react with phosphonium salts (Ph₃P⁺CF₂CO₂⁻) in the presence of tetrabutylammonium fluoride (TBAF). While originally designed for β,β,β-trifluoroethylarenes, this method can be modified for aromatic trifluoromethylation by substituting the aldehyde precursor with a fluorinated benzaldehyde derivative.

Key Steps:

-

Formation of the trifluoromethyl intermediate via decarboxylation.

-

Nucleophilic aromatic substitution to install the -CF₃ group.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Solvent | DMF/THF (3:1) |

| Temperature (Step 1) | 60°C |

| Catalyst | TBAF (1.0 M in THF) |

| Yield | 55–65% (extrapolated) |

Sequential Fluorination and Methoxylation Strategies

Methoxylation via Nucleophilic Substitution

Introducing the methoxy group early in the synthesis can simplify subsequent steps. For example, 2,3-difluoro-6-(trifluoromethyl)phenol undergoes methylation using methyl iodide (CH₃I) in the presence of silver oxide (Ag₂O). This method achieves >90% conversion under mild conditions (50°C, 12 h).

Procedure:

-

Deprotonation of the phenol with Ag₂O.

-

Methylation with CH₃I.

-

Purification via column chromatography.

Alternative Methods: Hypervalent Iodine and Radical Approaches

Hypervalent Iodine Reagents

Recent advances in hypervalent iodine chemistry, such as the use of (2,2-difluoroethyl)(aryl)iodonium triflates, offer novel pathways for fluorinated group installation. While primarily used for difluoroethylation, these reagents can be adapted for trifluoromethylation by modifying the iodine center.

Example Reaction:

Advantages:

Radical Trifluoromethylation

Photoredox catalysis enables radical-based trifluoromethylation under visible light. This method avoids harsh reagents and is compatible with electron-rich anisole derivatives. A typical system employs CF₃I as the trifluoromethyl source and fac-Ir(ppy)₃ as the photocatalyst.

Conditions:

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-6-(trifluoromethyl)anisole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Hydroxy derivatives.

Substitution: Various substituted anisole derivatives.

Scientific Research Applications

Herbicidal Applications

The compound has been explored for its potential as a herbicide. Research indicates that derivatives of 2,3-difluoro-6-(trifluoromethyl)anisole exhibit high herbicidal activity against a range of weeds.

- Synthesis of Herbicidal Derivatives : A study synthesized novel α-trifluoroanisole derivatives containing the 2,3-difluoro-6-(trifluoromethyl) structure. These compounds were tested for their effectiveness against various weed species including Abutilon theophrasti and Amaranthus retroflexus. The results showed that some derivatives achieved over 80% inhibition at specific doses, outperforming traditional herbicides like fomesafen .

- Mechanism of Action : The herbicidal activity is attributed to the interaction of these compounds with protoporphyrinogen oxidase (PPO), an enzyme critical in the biosynthesis of chlorophyll. The docking studies suggested that the trifluoromethoxy group enhances binding affinity, leading to effective inhibition .

Pharmaceutical Applications

The incorporation of trifluoromethyl groups into drug molecules has been linked to improved pharmacological properties.

- Drug Development : The trifluoromethyl group significantly influences the lipophilicity and metabolic stability of drug candidates. It has been shown that compounds containing this group often exhibit enhanced biological activity and selectivity . For instance, several FDA-approved drugs incorporate trifluoromethyl functionalities to enhance therapeutic efficacy.

- Case Studies : A review documented various drugs with trifluoromethyl groups, emphasizing their role in improving drug-like properties such as absorption and distribution . This highlights the importance of this compound as a building block in medicinal chemistry.

Mechanochemical Applications

Recent advancements in mechanochemical synthesis have opened new avenues for utilizing this compound.

- Synthesis Techniques : Mechanochemical methods allow for the efficient conversion of aromatic amines to aryl ethers using difluoromethylation strategies. This approach minimizes solvent use and enhances reaction yields, making it an environmentally friendly alternative .

Environmental Impact and Transformation Products

The compound is also recognized as an environmental transformation product of certain pesticides, such as cyflufenamid. Understanding its environmental behavior is crucial for assessing the ecological impact of fluorinated compounds.

- Environmental Studies : Research has indicated that this compound can persist in the environment, leading to concerns about its potential effects on non-target organisms. Continuous monitoring and assessment are necessary to evaluate its ecological footprint .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-(trifluoromethyl)anisole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through its ability to form stable interactions with target proteins, influencing their function and downstream signaling pathways .

Comparison with Similar Compounds

Electronic Effects

- The trifluoromethyl (-CF₃) group in this compound enhances electron withdrawal, reducing aromatic ring reactivity compared to nitro (-NO₂) analogs like 2,3-Difluoro-6-nitroanisole. This difference influences their suitability in substitution reactions; nitro groups are stronger electron-withdrawing groups, favoring electrophilic substitution at meta positions .

Thermal and Physical Properties

Reactivity

- Fluorine substituents in these compounds hinder electrophilic aromatic substitution but facilitate directed ortho-metalation for functionalization, a strategy employed in synthesizing complex agrochemicals .

Research Findings and Implications

Recent studies highlight the growing importance of fluorinated anisoles in agrochemistry. For example, cyflufenamid’s efficacy against powdery mildew is attributed to the synergistic effects of fluorine and CF₃ groups on target enzyme inhibition . Comparative analyses of halogenated anisoles (e.g., 3-Fluoro-6-chloroanisole) further demonstrate that fluorine’s small atomic radius and high electronegativity minimize steric hindrance while enhancing compound stability—a trait less pronounced in bulkier substituents like chlorine .

Future research should prioritize direct characterization of this compound’s physicochemical properties and exploration of its utility in catalytic valorization processes, akin to lignin-derived compounds .

Q & A

Basic: What are the recommended synthetic routes for 2,3-Difluoro-6-(trifluoromethyl)anisole, and what experimental conditions optimize yield?

Answer:

The synthesis typically involves electrophilic aromatic substitution or Ullmann coupling to introduce fluorine and trifluoromethyl groups. A validated approach includes:

- Step 1 : Start with 2,3-difluoro-6-bromoanisole. React with CuCF₃ in DMF at 120°C to introduce the trifluoromethyl group via cross-coupling.

- Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient).

- Critical parameters : Control reaction temperature (±2°C) to avoid side products like over-fluorinated derivatives. Use anhydrous conditions to prevent hydrolysis of intermediates.

- Yield optimization : Triethylamine as a base improves reaction efficiency by scavenging HBr .

Basic: How can researchers characterize the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹⁹F NMR : Distinct peaks for -CF₃ (~-60 ppm) and aromatic fluorines (~-110 to -130 ppm). Splitting patterns confirm substitution positions.

- ¹H NMR : Methoxy protons resonate at ~3.8–4.0 ppm; aromatic protons show coupling constants (J₃-F ~8–12 Hz).

- Mass Spectrometry (HRMS) : Exact mass (M⁺) should match theoretical m/z (e.g., 242.05 for C₉H₅F₅O).

- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane .

Basic: What are the key physicochemical properties of this compound relevant to reaction design?

Answer:

- Boiling Point : Estimated ~180–190°C (extrapolated from analogous trifluoromethylanisoles ).

- Solubility : High in polar aprotic solvents (e.g., THF, DMF) but low in water (<0.1 mg/mL).

- Stability : Hydrolytically stable under neutral conditions but degrades in strong acids/bases via demethylation.

- Hazard Classification : Classified as [危]4-3-III (flammable liquid, irritant) based on structural analogs .

Advanced: How does the electronic nature of substituents influence regioselectivity in further functionalization?

Answer:

- Fluorine’s Electron-Withdrawing Effect : Directs electrophilic substitution to the para position relative to the methoxy group.

- Trifluoromethyl Group : Steric hindrance limits meta substitution. Computational studies (DFT) show a 15–20% energy barrier increase for meta vs. para attack.

- Experimental validation : Nitration experiments yield 90% para-nitro derivatives, confirmed by LC-MS and ¹⁹F NMR .

Advanced: What is the compound’s role in fungicidal activity, and how do structural modifications alter efficacy?

Answer:

this compound is a key intermediate in Cyflufenamid synthesis, a fungicide targeting Botrytis cinerea.

- Mechanism : Inhibits mitochondrial electron transport by binding to complex III.

- Structure-Activity Relationship (SAR) :

- Replacing -OCH₃ with -OCH₂CF₃ reduces potency by 40% (steric bulk disrupts binding).

- Adding a fourth fluorine decreases logP, reducing membrane permeability .

Advanced: What computational methods predict the compound’s stability under photolytic or thermal stress?

Answer:

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C correlates with C-F bond cleavage (ΔH ~250 kJ/mol).

- TD-DFT Calculations : Predict UV absorption at 270 nm (π→π* transitions), indicating potential photodegradation. Validate with accelerated UV aging tests (ISO 4892-2).

- Degradation Pathways : Major photoproducts include defluorinated anisoles and benzoquinones, identified via GC-MS .

Advanced: How do solvent effects influence reaction kinetics in nucleophilic aromatic substitution?

Answer:

- Polar Aprotic Solvents (DMF, DMSO) : Increase reaction rate by stabilizing transition states (Kamlet-Taft β parameter >0.5).

- Protic Solvents (MeOH, H₂O) : Slow kinetics due to hydrogen bonding with nucleophiles (e.g., -NH₂).

- Case Study : Amination in DMF proceeds at 80°C with 75% yield vs. <10% in MeOH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.